Ethyl 2-(morpholine-4-sulfonyl)benzoate
Description
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-5-3-4-6-12(11)20(16,17)14-7-9-18-10-8-14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZZLLNIYWXQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholine-4-sulfonyl)benzoate typically involves the reaction of 2-(morpholine-4-sulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-(morpholine-4-sulfonyl)benzoic acid+ethanolcatalystEthyl 2-(morpholine-4-sulfonyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholine-4-sulfonyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 2-(morpholine-4-sulfonyl)benzyl alcohol.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 2-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of Ethyl 2-(morpholine-4-sulfonyl)benzoate and related compounds:
Key Observations :
- Functional Group Impact : Sulfonamide groups (e.g., in metsulfuron methyl ester) enhance biological activity (e.g., herbicidal action) but increase molecular weight and polarity . The morpholine sulfonyl group in the target compound likely improves solubility in polar solvents compared to alkylthio or alkoxy substituents .
Reactivity and Performance in Polymer Systems
Ethyl 4-(dimethylamino)benzoate (analogous to the target compound) demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a higher degree of conversion (polymer cross-linking) due to its electron-donating dimethylamino group . While direct data on this compound are unavailable, the morpholine sulfonyl group’s electron-withdrawing nature may reduce its reactivity in similar systems. However, sulfonyl groups can enhance thermal stability, as seen in sulfonated polymers .
Biological Activity
Ethyl 2-(morpholine-4-sulfonyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties based on various research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : CHNOS
- Molecular Weight : 283.33 g/mol
The compound consists of a benzoate moiety linked to a morpholine ring via a sulfonyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of sulfonamide compounds reported that modifications to the sulfonyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate inflammatory pathways, making it a candidate for further development in inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound displayed significant cytotoxicity with IC values in the low micromolar range, indicating its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 µM |
| HCT-116 | 15 µM |
These findings suggest that this compound could be further investigated for its potential role in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinically relevant pathogens. The results indicated that this compound exhibited superior activity compared to traditional sulfa drugs .
- Inflammation Modulation : In a model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema in rats, suggesting its potential use as an anti-inflammatory agent .
- Cancer Cell Line Evaluation : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, making it a promising candidate for further development in oncology .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for Ethyl 2-(morpholine-4-sulfonyl)benzoate?
- Methodology : A two-step synthesis is typical:
Esterification : React 2-sulfobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester.
Sulfonylation : Introduce the morpholine sulfonyl group via reaction with morpholine and a sulfonating agent (e.g., SOCl₂ or chlorosulfonic acid).
- Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to avoid byproducts. Monitor completion via TLC or HPLC .
- Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 70–85% |
| Sulfonylation | Morpholine, SOCl₂, 70°C | 60–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and morpholine sulfonyl group (δ ~3.6 ppm for morpholine protons).
- IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For resolving ambiguities in molecular conformation, use SHELXL for refinement .
Q. What are the critical solubility and stability considerations for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents; limited solubility in water.
- Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis of the ester or sulfonyl groups. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational models and experimental observations?
- Approach : Refine crystal structures using SHELXL and compare with DFT-optimized geometries. Mercury CSD can visualize packing motifs and hydrogen-bonding interactions that may explain conformational discrepancies.
- Example Workflow :
Collect high-resolution X-ray data.
Refine with SHELXL, applying restraints for disordered moieties.
Compare torsion angles and bond lengths with DFT results (e.g., Gaussian or ORCA).
Q. How can researchers design experiments to probe the role of the morpholine sulfonyl group in biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperidine or varying substituents on the benzoate).
- Enzyme Assays : Test inhibitory effects on kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™).
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., PDB: 2JDO) .
Q. What experimental strategies optimize the compound’s reactivity in nucleophilic substitutions?
- Electronic Tuning : Modify the sulfonyl group’s electron-withdrawing effects by introducing substituents on morpholine (e.g., electron-donating methyl groups).
- Kinetic Studies : Use in situ NMR or LC-MS to track reaction progress under varying conditions (temperature, solvent polarity).
- Table: Influence of Substituents on Reaction Rate
| Morpholine Substituent | Relative Rate (k) |
|---|---|
| -H (parent compound) | 1.00 |
| -CH₃ | 0.85 |
| -NO₂ | 1.40 |
Q. How can researchers address discrepancies in biological activity data across studies?
- Data Reconciliation :
Validate assay conditions (e.g., cell line specificity, IC₅₀ reproducibility).
Confirm compound purity via orthogonal methods (HPLC, elemental analysis).
Cross-reference with structural analogs (e.g., potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate) to identify scaffold-specific trends .
Methodological Notes
- Avoiding Artifacts : Pre-purify starting materials to prevent side reactions (e.g., incomplete sulfonylation).
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or dynamic NMR to resolve conformational exchange .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for compounds with unapproved therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
